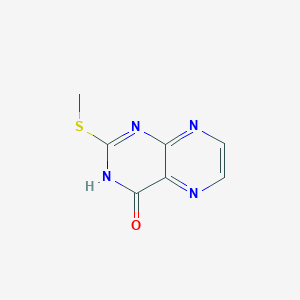
2-(Methylthio)pteridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylthio)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems with nitrogen atoms at specific positions, and they play significant roles in various biological processes. This compound is characterized by the presence of a methylthio group at the second position and a keto group at the fourth position of the pteridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pteridin-4(1H)-one typically involves the reaction of 2-amino-4(3H)-pteridinone with methylthiolating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylthiolation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Methylthio)pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 2-(Methylthio)pteridin-4(1H)-ol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
科学的研究の応用
2-(Methylthio)pteridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme catalysis and as a cofactor in various biochemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Methylthio)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor for enzymes, facilitating redox reactions and other biochemical processes. The methylthio group can participate in electron transfer, while the keto group can form hydrogen bonds with active site residues, stabilizing enzyme-substrate complexes.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound without the methylthio and keto groups.
2-Amino-4(3H)-pteridinone: Lacks the methylthio group but has a similar core structure.
6,7-Dimethylpterin: Contains additional methyl groups at different positions.
Uniqueness
2-(Methylthio)pteridin-4(1H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This modification can enhance its interaction with specific enzymes and receptors, making it a valuable compound for targeted research and applications.
特性
分子式 |
C7H6N4OS |
|---|---|
分子量 |
194.22 g/mol |
IUPAC名 |
2-methylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-10-5-4(6(12)11-7)8-2-3-9-5/h2-3H,1H3,(H,9,10,11,12) |
InChIキー |
XGXBEYPTWXSMTE-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=NC=CN=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















